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Compound of Interest |

Ethyl 4-bromonicotinate
Compound Name:

hydrobromide
CAS No.: 2586126-96-5
Cat. No.: B6287358

Get Quote

Executive Summary & Strategic Utility

Ethyl 4-bromonicotinate hydrobromide is a highly versatile, bifunctional building block
extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), including
kinase inhibitors and metabotropic glutamate receptor (mGIuR) modulators[1],[2]. The pyridine
core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical
properties and target-binding capabilities.

From a process chemistry perspective, the selection of the hydrobromide salt over the free
base is a deliberate and critical design choice. Free 4-halopyridines are notoriously unstable
and highly prone to auto-quaternization and polymerization during storage. The hydrobromide
salt effectively protonates the pyridine nitrogen, neutralizing its nucleophilicity and ensuring
long-term shelf stability and consistent stoichiometric precision during scale-up.

Physicochemical Profile & Handling

Proper handling of this intermediate requires an understanding of its salt form. Because it is a
hydrobromide salt, all downstream base-promoted reactions must account for an additional
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equivalent of base to liberate the reactive free pyridine.

Property Specification

] Ethyl 4-bromopyridine-3-carboxylate
Chemical Name

hydrobromide
CAS Number 2586126-96-5
Molecular Formula C8H9Br2NO2
Molecular Weight 310.97 g/mol
Physical Form Solid[3]
Storage Conditions 2-8 °C, protect from moisture[3]

H302 (Harmful if swallowed), H315, H319,

GHS Safety Profile
H335[3]

Mechanistic Rationale: Dual-Activation of the C4
Position

The synthetic power of ethyl 4-bromonicotinate lies in the synergistic electronic effects exerted
on the pyridine ring. The electronegative nitrogen atom (position 1) acts as an electron sink,
withdrawing electron density via induction and resonance. Simultaneously, the ethyl ester at
position 3 exerts a strong electron-withdrawing mesomeric effect.

This dual-activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy
at the C4 position. Consequently, the C4-Br bond is hyper-activated for two primary synthetic
pathways:

e Nucleophilic Aromatic Substitution (SNAr): Rapid displacement of the bromide by amines or
alkoxides[4].

» Palladium-Catalyzed Cross-Coupling: Facile oxidative addition by Pd(0) species, enabling
robust Suzuki-Miyaura and Buchwald-Hartwig couplings[2].
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Synthetic divergence of Ethyl 4-bromonicotinate hydrobromide toward API scaffolds.

Validated Protocol 1: Nucleophilic Aromatic
Substitution (SNATr)

Causality & Design: SNAr on this substrate requires a polar aprotic solvent (e.g., DMF or NMP)
to stabilize the negatively charged Meisenheimer complex transition state without hydrogen-
bonding and deactivating the incoming nucleophile. N,N-Diisopropylethylamine (DIPEA) is
utilized as a non-nucleophilic base to rapidly neutralize the HBr salt and scavenge the
equivalent of HBr generated during the substitution[4].

Step-by-Step Methodology:

e Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), suspend
Ethyl 4-bromonicotinate hydrobromide (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

e Free-Basing: Add DIPEA (2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 10 minutes to ensure
complete liberation of the free base.

e Nucleophile Addition: Add the primary or secondary amine (1.2 eq, 12 mmol) in a single
portion.

e Reaction: Heat the mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The
reaction is typically self-validating; complete consumption of the starting material (UV active
at 254 nm) should occur within 2-4 hours.

o Workup: Cool to room temperature and quench with ice water. Extract the agqueous layer with
EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LIiCl (to remove
DMF) and brine.
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« |solation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel
chromatography.

Validated Protocol 2: Suzuki-Miyaura Cross-
Coupling

Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is critical for this
transformation. Water dissolves the inorganic base (K2C0O3) and facilitates the formation of the
reactive trinydroxyboronate anion, which is essential for the transmetalation step. Dioxane
solubilizes the organic substrate and the Pd catalyst. Exactly 3.0 equivalents of base are
required: 1.0 eq to neutralize the HBr salt, and 2.0 eq to drive the catalytic cycle[2].

Add 3.0 eq K2CO3 to neutralize HBr
and provide base for coupling

Step 1: Salt Neutralization

Add Pd(dppf)CI2 under Argon

Step 2: Catalyst Activation to prevent Pd(0) oxidation

Boronic Acid + Substrate in

Step 3: Transmetalation & Coupling 1.4-Dioxane/H20 at 90°C

Aqueous workup, extraction,

S UCAIE and silica gel chromatography

Click to download full resolution via product page
Step-by-step workflow and mechanistic rationale for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:

+ Reagent Loading: To a Schlenk flask, add Ethyl 4-bromonicotinate hydrobromide (1.0 eq,
5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and K2CO3 (3.0 eq, 15 mmol).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://patentimages.storage.googleapis.com/dc/b7/e6/42857f03d2ad4d/EP2958924B1.pdf
https://www.benchchem.com/product/b6287358/docs?utm_src=pdf-body-img#application-note-ethyl-4-bromonicotinate-hydrobromide-in-advanced-api-synthesis
https://www.benchchem.com/product/b6287358/docs?utm_src=pdf-body#application-note-ethyl-4-bromonicotinate-hydrobromide-in-advanced-api-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6287358?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H20O (4:1 v/v, 25 mL).
Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which
would otherwise prematurely oxidize the Pd(0) active species.

o Catalyst Addition: Quickly add Pd(dppf)CI2 (0.05 eq, 5 mol%) under a positive stream of
Argon. Seal the flask.

o Coupling: Heat the biphasic mixture to 90 °C with vigorous stirring for 6-8 hours. The reaction
should maintain a homogeneous orange/red color in the organic layer; precipitation of
palladium black indicates catalyst deactivation.

o Workup & Isolation: Cool to room temperature, dilute with EtOAc (30 mL), and separate the
layers. Wash the organic layer with brine, dry over Na2S0O4, and concentrate. Purify via flash
chromatography.

Comparative Reaction Metrics

The following table summarizes the expected quantitative metrics for downstream
functionalization of Ethyl 4-bromonicotinate hydrobromide, allowing for rapid process
evaluation.
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Base
Reaction Typical . . Avg. Yield
Requiremen Temp (°C) Time (h)
Type Reagents ¢ (%)
SNAr Primary
o _ 2.5eqDIPEA 80 2-4 85 - 95
(Amination) Amine, DMF
SNAr Sodium
(Etherification  Alkoxide, 2.2 eqg NaH 0to 25 1-2 75-85
) THF
) Arylboronic
Suzuki i 3.0eq
_ Acid, 90 6-8 80-90
Coupling K2CO3
Pd(dppf)CI2
Secondary
Buchwald- Amine, 3.0eq
_ 100 12-16 65 - 80
Hartwig Pd2(dba)3, Cs2C03
XPhos
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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